

physical and chemical properties of 2-Chloro-N,N-diphenylacetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-N,N-diphenylacetamide

Cat. No.: B1361505

[Get Quote](#)

An In-depth Technical Guide to 2-Chloro-N,N-diphenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N,N-diphenylacetamide is a chemical compound that serves as a crucial intermediate in organic synthesis. Its structure, featuring a reactive chloroacetyl group and two phenyl rings attached to a nitrogen atom, makes it a versatile precursor for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Chloro-N,N-diphenylacetamide**, along with detailed experimental protocols for its synthesis and purification. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis and drug development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **2-Chloro-N,N-diphenylacetamide** is provided below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference
IUPAC Name	2-chloro-N,N-diphenylacetamide	N/A
Synonyms	N-Chloroacetyl-diphenylamine	N/A
CAS Number	5428-43-3	
Molecular Formula	C ₁₄ H ₁₂ ClNO	[1]
Molecular Weight	245.70 g/mol	[1]
Melting Point	140 °C (413 K)	[1]
Boiling Point	Not available (Predicted for related compounds)	[2] [3]
Solubility	Recrystallized from ethanol; crystals obtained from chloroform solution.	[1]
Appearance	Colorless solid	N/A

Synthesis and Purification

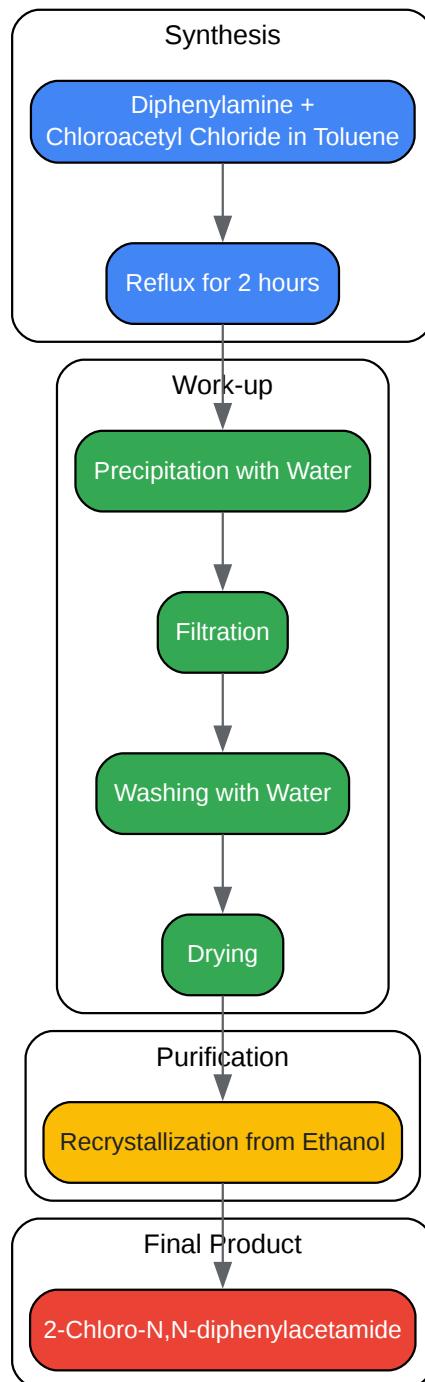
The synthesis of **2-Chloro-N,N-diphenylacetamide** is typically achieved through the chloroacetylation of diphenylamine.[\[1\]](#) This reaction involves the treatment of diphenylamine with chloroacetyl chloride.

Experimental Protocol: Synthesis of 2-Chloro-N,N-diphenylacetamide[\[2\]](#)

Materials:

- Diphenylamine (1.69 g, 0.01 mol)
- Chloroacetyl chloride (1.13 g, 0.01 mol)
- Toluene (50 ml)

- Water (150 ml)
- Ethanol (for recrystallization)


Procedure:

- A mixture of diphenylamine and chloroacetyl chloride in toluene is refluxed for 2 hours.
- After the reflux period, 150 ml of water is added to the reaction mixture.
- The addition of water causes the product to precipitate out of the solution.
- The precipitate is collected by filtration.
- The collected solid is washed with water and then dried.
- The crude product is purified by recrystallization from ethanol, yielding the final product with a reported yield of 97%.[\[1\]](#)

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **2-Chloro-N,N-diphenylacetamide**.

Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

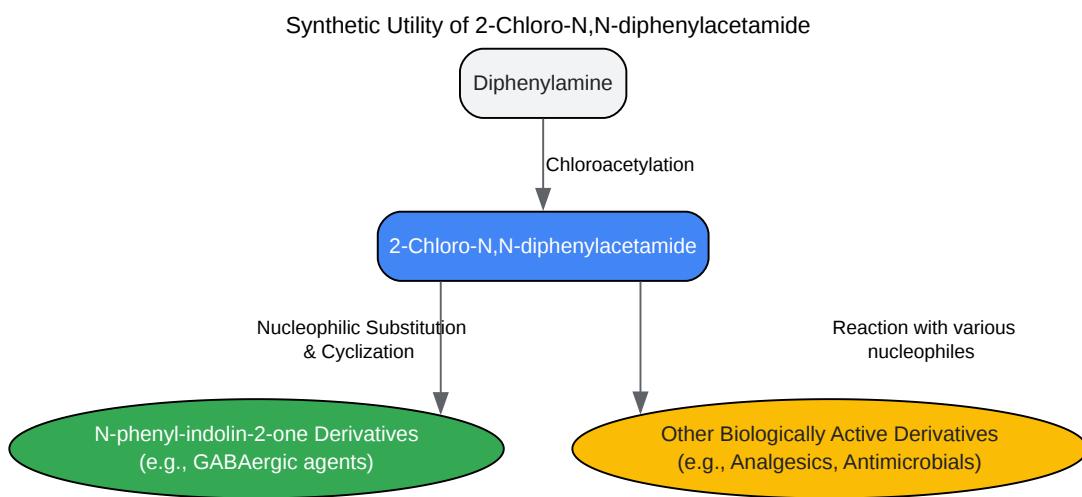
Caption: A flowchart detailing the synthesis and purification of **2-Chloro-N,N-diphenylacetamide**.

Spectral Data

Detailed spectral data for **2-Chloro-N,N-diphenylacetamide** are not readily available in the cited literature. However, the compound has been characterized using X-ray crystallography, which provides precise information about its solid-state structure.^[1] For novel batches of this compound, it is recommended to perform standard analytical techniques such as ^1H NMR, ^{13}C NMR, IR, and mass spectrometry for full characterization.

Chemical Reactivity and Stability

2-Chloro-N,N-diphenylacetamide is a stable compound under standard conditions. Its primary reactivity stems from the presence of the α -chloroacetamide moiety, which makes the methylene carbon susceptible to nucleophilic attack. This reactivity is harnessed in its role as a synthetic intermediate.


Use as a Synthetic Intermediate

2-Chloro-N,N-diphenylacetamide is a key intermediate in the synthesis of various heterocyclic compounds and molecules with potential biological activity. For instance, it is a precursor in the synthesis of N-phenyl-indolin-2-one, which can be further modified to produce compounds with "GABAergic" activity.^[1] Additionally, derivatives of **2-Chloro-N,N-diphenylacetamide** have been investigated for their potential analgesic and antimicrobial properties.^[4]

The general reaction scheme involves the displacement of the chloride ion by a suitable nucleophile, allowing for the introduction of diverse functional groups.

Logical Relationship of Synthetic Utility

The following diagram illustrates the role of **2-Chloro-N,N-diphenylacetamide** as a key intermediate in the synthesis of more complex molecules.

[Click to download full resolution via product page](#)

Caption: The role of **2-Chloro-N,N-diphenylacetamide** as a synthetic intermediate.

Biological Activity and Signaling Pathways

There is currently no direct evidence in the reviewed literature to suggest that **2-Chloro-N,N-diphenylacetamide** itself has significant biological activity or directly modulates specific signaling pathways. Its importance in the context of drug development lies in its utility as a scaffold for the synthesis of derivatives that do exhibit biological effects. For example, various derivatives have been synthesized and evaluated for their analgesic activity, with some showing potential inhibition of cyclooxygenase (COX) enzymes.^[4] However, these activities are attributed to the final, more complex molecules rather than the **2-Chloro-N,N-diphenylacetamide** precursor itself.

Safety and Handling

Specific toxicological data for **2-Chloro-N,N-diphenylacetamide**, such as an LD50 value, are not readily available. As with all chlorinated organic compounds and research chemicals, it should be handled with appropriate care in a well-ventilated laboratory fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, it is advisable to consult the material safety data sheet (MSDS) from the supplier. General safety precautions for related chloroacetamides include avoiding inhalation, ingestion, and skin contact.[\[5\]](#)

Conclusion

2-Chloro-N,N-diphenylacetamide is a valuable and versatile intermediate in organic synthesis. This guide has summarized its key physical and chemical properties, provided a detailed protocol for its preparation, and highlighted its utility in the synthesis of more complex molecules, some of which possess interesting biological activities. While some specific quantitative data, such as a boiling point and detailed spectral analyses, are not available in the current literature, the information provided here offers a solid foundation for researchers working with this compound. Future studies to fully characterize its spectral properties, solubility profile, and reactivity would be beneficial to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-N,N-diphenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1131-01-7 CAS MSDS (2-Chloro-N-(2,6-dimethylphenyl)acetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-Chloro-N-phenylacetamide CAS#: 587-65-5 [m.chemicalbook.com]
- 4. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]

- To cite this document: BenchChem. [physical and chemical properties of 2-Chloro-N,N-diphenylacetamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1361505#physical-and-chemical-properties-of-2-chloro-n-n-diphenylacetamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com